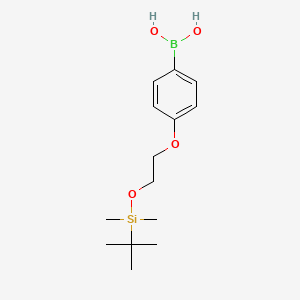

(4-(2-((叔丁基二甲基硅基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid, also known as Boc-protected boronic acid, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and materials science.

科学研究应用

催化和合成

硼酸,包括与(4-(2-((叔丁基二甲基甲硅烷基)氧基)乙氧基)苯基)硼酸类似的衍生物,在催化和合成中起着至关重要的作用。它们已被用于合成分子立体化学控制的联苯硼酸衍生物,证明了它们在识别2-脱氧核糖呋喃苷的异头体的效用,表明了它们在立体化学控制和分子识别过程中的潜力(Yamashita et al., 1996)。此外,硼酸在传感、蛋白质操作、治疗、生物标记和分离等各个领域充当合成中间体和构建模块,展示了它们的多功能应用(Zhang et al., 2017)。

阻燃

研究还探索了使用苯硼酸和其他单体合成含硼聚合物,例如聚硼硅氧烷。这些聚合物展示出有希望的阻燃性能,为传统阻燃材料提供了环保、无卤素的替代品。这凸显了硼酸衍生物在开发具有改进的安全性和环境性能的新材料中的重要性(Mosurkal et al., 2011)。

分析化学

在分析化学中,硼酸的衍生物,包括甲硅烷基衍生物,已被用于代谢物的分析和定量。例如,已经开发出一种涉及叔丁基二甲基甲硅烷基衍生物的方法,用于同时测定主要儿茶酚胺代谢物和估计尿液中的血清素代谢物。这种方法对于功能性肿瘤患者的诊断和随访以及药代动力学研究特别有用,突出了硼酸衍生物在增强分析方法中的作用(Muskiet et al., 1981)。

有机合成

硼酸是有机合成新方法开发中不可或缺的一部分。它们已被用作各种有机反应中的催化剂,例如α-羟基羧酸的酯化,证明了它们作为有机合成中催化剂的多功能性和效率。这种效用延伸到复杂有机分子的合成,凸显了它们在有机化学领域的重要性(Maki et al., 2005)。

作用机制

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain cis-diol groups . This interaction can lead to changes in the activity of these targets, potentially influencing various biological processes.

Biochemical Pathways

Given the general reactivity of boronic acids, it can be inferred that this compound may influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

The pharmacokinetic properties of boronic acids are generally influenced by their reversible binding to diols, which can affect their absorption and distribution . The tert-butyldimethylsilyl (TBDMS) group in the compound may enhance its lipophilicity, potentially influencing its absorption and distribution .

Result of Action

The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids, potentially influencing their interactions with targets . Additionally, the presence of diols in the environment can impact the compound’s stability and reactivity .

属性

IUPAC Name |

[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGHFGRXMHQTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)